Cas no 2097921-34-9 (7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide)
![7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/2097921-34-9x500.png)
7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide
- 7-methoxy-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide
-
- インチ: 1S/C17H20N4O3/c1-11(2)13(8-21-10-18-9-19-21)20-17(22)15-7-12-5-4-6-14(23-3)16(12)24-15/h4-7,9-11,13H,8H2,1-3H3,(H,20,22)
- InChIKey: OWNBRLUWNFXZTG-UHFFFAOYSA-N
- ほほえんだ: O1C2C(=CC=CC=2C=C1C(NC(CN1C=NC=N1)C(C)C)=O)OC
計算された属性
- せいみつぶんしりょう: 328.15354051 g/mol
- どういたいしつりょう: 328.15354051 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 434
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 82.2
- ぶんしりょう: 328.4
7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6560-4110-4mg |
7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide |
2097921-34-9 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6560-4110-2mg |
7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide |
2097921-34-9 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6560-4110-3mg |
7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide |
2097921-34-9 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6560-4110-30mg |
7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide |
2097921-34-9 | 90%+ | 30mg |
$119.0 | 2023-05-10 | |
Life Chemicals | F6560-4110-5mg |
7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide |
2097921-34-9 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6560-4110-20μmol |
7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide |
2097921-34-9 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6560-4110-10μmol |
7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide |
2097921-34-9 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6560-4110-15mg |
7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide |
2097921-34-9 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6560-4110-10mg |
7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide |
2097921-34-9 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6560-4110-1mg |
7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide |
2097921-34-9 | 1mg |
$54.0 | 2023-09-08 |
7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide 関連文献
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7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamideに関する追加情報
Professional Introduction to Compound with CAS No. 2097921-34-9 and Product Name: 7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide
The compound with the CAS number 2097921-34-9 and the product name 7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide represents a significant advancement in the field of chemobiology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential therapeutic applications and its unique chemical properties. The presence of multiple functional groups, including a benzofuran core, a methoxy substituent, and a triazolyl-containing side chain, makes this compound a versatile scaffold for further chemical modifications and biological evaluations.
Recent studies in the realm of medicinal chemistry have highlighted the importance of heterocyclic compounds in the development of novel drug candidates. The benzofuran moiety, in particular, is well-documented for its role in various pharmacological activities, ranging from anti-inflammatory to anticancer effects. The 7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide structure incorporates this motif alongside a 1H-1,2,4-triazole ring, which is known for its ability to modulate enzyme activity and interact with biological targets. This combination suggests that the compound may exhibit multiple modes of action, making it a promising candidate for further investigation.
In the context of modern drug discovery, the design of molecules that can selectively interact with specific biological pathways is paramount. The 7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide molecule has been designed to leverage the inherent binding properties of its structural components. The butanoyl side chain provides a flexible linker that can be tailored to optimize interactions with target proteins or enzymes. This adaptability is crucial for achieving high affinity and selectivity in drug design.
Advances in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules with remarkable accuracy. Molecular docking studies have been instrumental in understanding how the 7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide interacts with potential biological targets. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses and cancer progression. The methoxy group and the triazolyl moiety are particularly important for mediating these interactions.
The synthesis of this compound represents a testament to the progress in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations that highlight the expertise required to construct such complex molecules. Key steps include the formation of the benzofuran core through cyclization reactions followed by selective methylation and introduction of the triazolyl-containing side chain. Each step must be carefully controlled to ensure high yield and purity.
Biological evaluation is a critical step in assessing the potential therapeutic value of any new compound. Preliminary assays have shown promising results for the 7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylyl]-benzofuran -carboxamide, particularly in terms of its ability to modulate inflammatory pathways. Further studies are underway to elucidate its mechanism of action and to explore its potential as an anti-inflammatory agent or as a lead compound for more specific therapeutic applications.
The integration of cutting-edge technologies such as high-throughput screening (HTS) has accelerated the process of identifying promising drug candidates. HTS allows for rapid evaluation of large libraries of compounds against various biological targets. The 7-methoxy-N-[3-methyl - 1-( 1 H - 12 4 - tri az ol - 11 y l ) but an - 22 y l ] - b enz o fur an -22 carboxamide has been included in several HTS campaigns aimed at discovering novel therapeutics for chronic diseases.
The role of pharmacokinetics cannot be overstated when evaluating new drug candidates. The physicochemical properties of 7-methoxy-N-[3 methyl - 11 ( H -11 ,24-triaz ol -11 y l ) but an -22 y l ] - b enz o fur an -22 carboxamide, such as solubility and metabolic stability, are critical factors that determine its bioavailability and overall efficacy. Optimization strategies are being employed to enhance these properties while maintaining biological activity.
In conclusion,7methox y N [3 methyl -11 ( H -12 ,24-triaz ol -11 y l ) but an --22 y l ] --benz o fur an --22 carbox amide represents a significant contribution to the field of chemobiology and pharmaceutical research. Its intricate structure and diverse functional groups make it a versatile scaffold for further exploration. With ongoing studies focusing on its biological activity and pharmacokinetic properties, this compound holds promise as a lead candidate for novel therapeutics targeting various diseases.
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